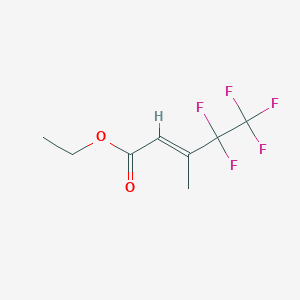

![molecular formula C20H23FN6O2S B2915924 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide CAS No. 941897-17-2](/img/structure/B2915924.png)

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine have received much interest due to their diverse biological potential .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core. This core is a fused pyrimidine derivative and is considered as bioisosteres with purines .Scientific Research Applications

Antioxidant and Enzyme Inhibitor Properties

- Novel candidates of heterocyclic compounds, including pyrimidines and pyrazoles, have been investigated for their potential as efficient antioxidants and enzyme inhibitors. These compounds are particularly effective in inhibiting reactive oxygen species (ROS) and have shown promising results in structure-activity relationship studies for further development as superior antioxidant lead compounds (Aziz et al., 2021).

Anticancer Activity

- Certain fluoro-substituted pyrimidine derivatives have demonstrated significant anti-lung cancer activity, suggesting their potential application in cancer therapy. These compounds have shown promising results in inhibiting cancer cell growth at low concentrations (Hammam et al., 2005).

PET Imaging Agents for Tumor Detection

- Pyrazolo[1,5-a]pyrimidine derivatives have been explored as potential PET imaging agents for tumor detection. Their uptake characteristics and effectiveness in imaging tumor cells highlight their potential in diagnostic imaging (Xu et al., 2011).

Selective Receptor Antagonists

- Research has focused on developing pyrazolylethylbenzamide orexin receptor antagonists with potential applications in treating disorders associated with these receptors. These compounds have shown high selectivity and potency, making them promising candidates for therapeutic use (Futamura et al., 2017).

Antibacterial Properties

- Novel compounds based on pyrimidine and pyrazole have been synthesized and characterized for their broad-spectrum antimicrobial potency. These compounds exhibit greater activity than reference drugs, indicating their potential as new lead molecules in antimicrobial therapy (Desai et al., 2012).

GPR39 Agonists

- Kinase inhibitors related to pyrazolopyrimidines have been identified as GPR39 agonists. These compounds display probe-dependent and pathway-dependent allosteric modulation, suggesting their potential in expanding the list of targets for kinase inhibitors (Sato et al., 2016).

Metabolic Studies

- Metabolic biotransformation studies of compounds related to pyrazolo[3,4-d]pyrimidin have been conducted. These studies are crucial for developing analytical methods for quantifying these compounds and their metabolites in biological samples, which is vital for pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Structural and Mechanism Studies

- Synthesis, crystal structure, and molecular docking studies of pyrimidine derivatives have provided insights into their potential as antiproliferative agents against various cancer cell lines. Such studies are essential for understanding the mechanism of action of these compounds and their effectiveness in inhibiting cancer cell proliferation (Huang et al., 2020).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results shown by similar compounds . Further studies could also explore its potential in other therapeutic areas, given the diverse biological potential of pyrazolo[3,4-d]pyrimidine compounds .

Properties

IUPAC Name |

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O2S/c1-2-30-20-24-17(26-8-10-29-11-9-26)16-13-23-27(18(16)25-20)7-6-22-19(28)14-4-3-5-15(21)12-14/h3-5,12-13H,2,6-11H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRBADGVVGVGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

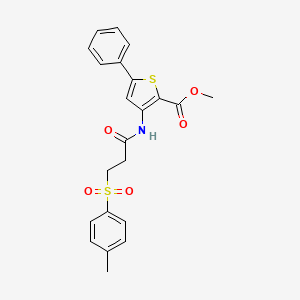

![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)

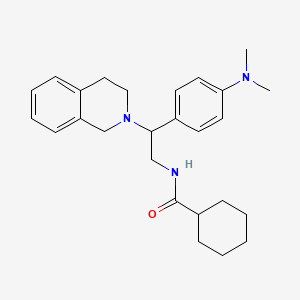

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2915845.png)

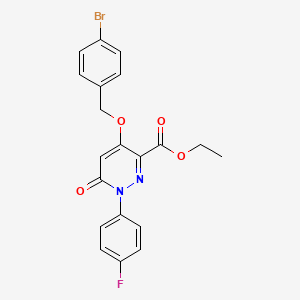

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2915847.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide](/img/structure/B2915849.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B2915850.png)

![N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2915852.png)

![2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2915854.png)

![Potassium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2915861.png)

![Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2915863.png)